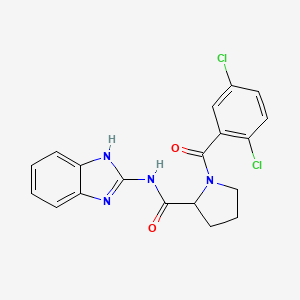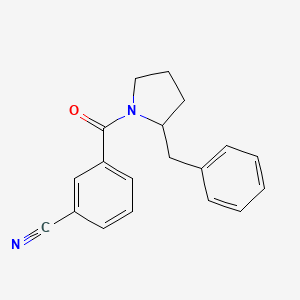
3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile, also known as BPBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biological research. BPBC is a type of protease inhibitor that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further study.
作用机制
The mechanism of action of 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile involves its ability to bind to the active site of proteases, thereby inhibiting their activity. 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile is a competitive inhibitor, meaning that it competes with the substrate for binding to the active site of the enzyme. Once bound, 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile prevents the protease from carrying out its normal function, leading to a decrease in protease activity.
Biochemical and Physiological Effects:
3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile has been shown to have a wide range of biochemical and physiological effects, including the inhibition of protease activity, the induction of apoptosis (programmed cell death), and the inhibition of cell migration and invasion. These effects make 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile a promising candidate for the development of therapeutic agents for a wide range of diseases.
实验室实验的优点和局限性
One of the major advantages of using 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile in lab experiments is its specificity for proteases. Unlike other protease inhibitors, 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile only targets a specific subset of proteases, making it a valuable tool for researchers studying specific biological processes. However, one of the limitations of using 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile is its relatively high cost and the specialized equipment and expertise required for its synthesis.
未来方向
There are many potential future directions for research on 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile. One area of interest is the development of 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile-based therapies for the treatment of cancer and viral infections. Another area of interest is the identification of new protease targets for 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile, which could lead to the development of new therapeutic agents. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile and its potential applications in scientific research.
合成方法
The synthesis of 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 2-benzylpyrrolidine-1-carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-cyanobenzylamine to form the final product, 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile.
科学研究应用
3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile has been shown to have a wide range of applications in scientific research, particularly in the fields of biochemistry and molecular biology. One of the most promising applications of 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile is its use as a protease inhibitor. Proteases are enzymes that play a critical role in many biological processes, including protein degradation, blood clotting, and viral replication. By inhibiting the activity of proteases, 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile has the potential to be used as a therapeutic agent for a wide range of diseases, including cancer and viral infections.
属性
IUPAC Name |
3-(2-benzylpyrrolidine-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c20-14-16-8-4-9-17(12-16)19(22)21-11-5-10-18(21)13-15-6-2-1-3-7-15/h1-4,6-9,12,18H,5,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIUZITYBCDUAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC(=C2)C#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7517388.png)
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7517392.png)
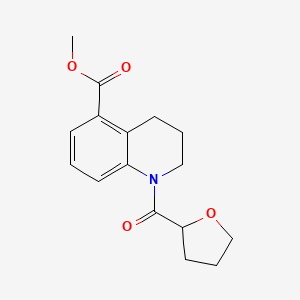
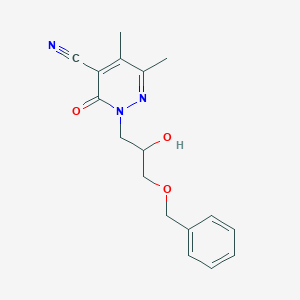

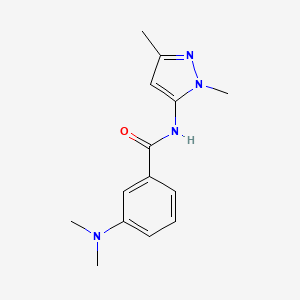
![3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one](/img/structure/B7517414.png)
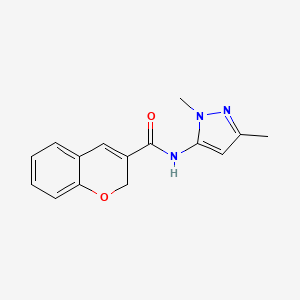
![[Butan-2-ylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517430.png)
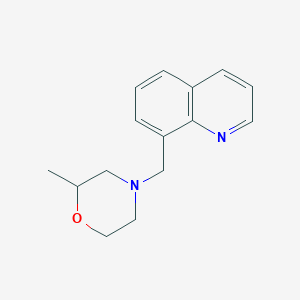


![[Cyclopentylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517450.png)
